molecular formula C34H14Cl2O2 B075404 Dichloroviolanthrene-5,10-dione CAS No. 1324-56-7

Dichloroviolanthrene-5,10-dione

Cat. No. B075404
CAS RN: 1324-56-7
M. Wt: 525.4 g/mol
InChI Key: VEPZHFUVRQKTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloroviolanthrene-5,10-dione, also known as DCVAD, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of biomedicine. DCVAD is a member of the violanthrone family, which consists of organic compounds that are characterized by their unique molecular structure and chemical properties. In

Mechanism Of Action

The mechanism of action of Dichloroviolanthrene-5,10-dione is complex and not fully understood. However, studies have suggested that Dichloroviolanthrene-5,10-dione exerts its anti-cancer effects through a variety of mechanisms. One of the primary mechanisms is the induction of oxidative stress, which can lead to the activation of apoptosis pathways in cancer cells. Additionally, Dichloroviolanthrene-5,10-dione has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, further contributing to its anti-cancer effects.

Biochemical And Physiological Effects

Dichloroviolanthrene-5,10-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, Dichloroviolanthrene-5,10-dione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, Dichloroviolanthrene-5,10-dione has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Dichloroviolanthrene-5,10-dione in lab experiments is its potent anti-cancer properties. Additionally, Dichloroviolanthrene-5,10-dione is relatively easy to synthesize and purify, making it a convenient compound for use in research. However, one of the limitations of using Dichloroviolanthrene-5,10-dione is its potential toxicity, which can make it challenging to use in certain experiments. Additionally, the complex mechanism of action of Dichloroviolanthrene-5,10-dione can make it difficult to study, requiring careful attention to experimental design and data analysis.

Future Directions

There are many potential future directions for research on Dichloroviolanthrene-5,10-dione. One area of interest is the development of new cancer therapies based on Dichloroviolanthrene-5,10-dione. Additionally, further research is needed to fully understand the mechanism of action of Dichloroviolanthrene-5,10-dione and its potential applications in other areas of biomedicine. Finally, studies are needed to evaluate the safety and toxicity of Dichloroviolanthrene-5,10-dione, particularly in the context of human clinical trials.

Synthesis Methods

Dichloroviolanthrene-5,10-dione can be synthesized through a multi-step process that involves the reaction of violanthrone with chlorine gas in the presence of a strong acid catalyst. The resulting product is then purified through a series of chemical reactions, including recrystallization and column chromatography. The synthesis of Dichloroviolanthrene-5,10-dione is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.

Scientific Research Applications

Dichloroviolanthrene-5,10-dione has been the subject of numerous scientific studies due to its potential applications in the field of biomedicine. One of the primary areas of research has been in the development of new cancer therapies. Dichloroviolanthrene-5,10-dione has been shown to have potent anti-cancer properties, and studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Dichloroviolanthrene-5,10-dione has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

CAS RN

1324-56-7

Product Name

Dichloroviolanthrene-5,10-dione

Molecular Formula

C34H14Cl2O2

Molecular Weight

525.4 g/mol

IUPAC Name

29,30-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione

InChI

InChI=1S/C34H14Cl2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H

InChI Key

VEPZHFUVRQKTMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O

Other CAS RN

1324-56-7

Origin of Product

United States

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